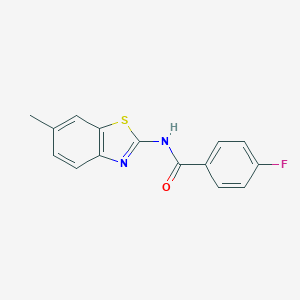

3,4,5-trimetoxibenzamida N-(6-metil-1,3-benzotiazol-2-il)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

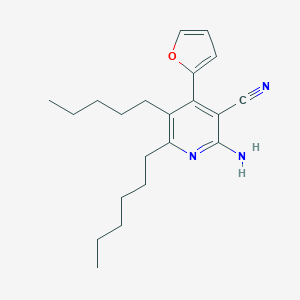

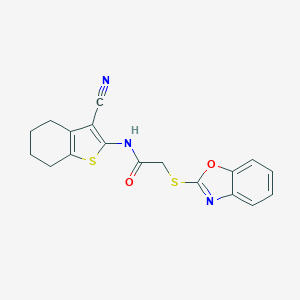

3,4,5-Trimethoxy-N-(6-methyl-benzothiazol-2-yl)-benzamide, also known as TMB-2, is a synthetic compound that has gained attention in the scientific community due to its potential pharmacological properties. TMB-2 is a benzamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.

Aplicaciones Científicas De Investigación

Actividades antiproliferativas

El compuesto ha sido evaluado por sus actividades antiproliferativas contra un panel de diferentes líneas celulares cancerosas, incluyendo L1210, CEM y HeLa .

Agentes ansiolíticos

Tiene aplicaciones potenciales como agente ansiolítico, como lo indica su uso en la prueba del laberinto elevado en cruz (EPM), un modelo roedor de ansiedad .

Propiedades antimicrobianas

Los estudios han demostrado que el compuesto tiene propiedades antimicrobianas, que podrían verse mejoradas por la interacción con iones metálicos .

Evaluación antibacteriana

Existe investigación que apunta a sintetizar y analizar derivados del compuesto para determinar sus propiedades antibacterianas .

Evaluación de la viabilidad celular

El compuesto se utiliza para evaluar la viabilidad celular como función del potencial redox en células que respiran activamente .

Actividad anticancerígena

Se han sintetizado y evaluado nuevos derivados del compuesto por su actividad anticancerígena .

Mecanismo De Acción

Target of Action

The compound 3,4,5-trimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide, also known as 3,4,5-trimethoxy-N-[(2E)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide or 3,4,5-Trimethoxy-N-(6-methyl-benzothiazol-2-yl)-benzamide, is a potent agent exhibiting diverse bioactivity effects . The primary targets of this compound include tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β .

Mode of Action

This compound interacts with its targets in a specific manner. For instance, it inhibits tubulin polymerization, which is a critical process in cell division . It also down-regulates ERK2 (Extracellular Signal Regulated Kinase 2) protein, and inhibits ERKs phosphorylation without acting directly on microtubules and tubulin .

Biochemical Pathways

The compound affects several biochemical pathways. Its inhibition of tubulin polymerization affects the mitotic spindle assembly, leading to cell cycle arrest and apoptosis . The down-regulation of ERK2 protein and inhibition of ERKs phosphorylation can lead to the disruption of several cellular processes, including cell proliferation and differentiation .

Pharmacokinetics

The compound’s potent bioactivity effects suggest that it has good bioavailability .

Result of Action

The compound’s action results in notable anti-cancer effects by effectively inhibiting its targets . It also shows promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Furthermore, it has demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating its potential as an anti-parasitic agent .

Propiedades

IUPAC Name |

3,4,5-trimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4S/c1-10-5-6-12-15(7-10)25-18(19-12)20-17(21)11-8-13(22-2)16(24-4)14(9-11)23-3/h5-9H,1-4H3,(H,19,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGBKEHZIPQQEDF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(dimethylamino)methylene]-2H-chromene-2,4(3H)-dione](/img/structure/B437947.png)

![2-methyl-N-(4-{4-[(2-methylbenzoyl)amino]benzyl}phenyl)benzamide](/img/structure/B437968.png)

![4-[(5-Methyl-3-phenyl-4-isoxazolyl)carbonyl]-morpholine](/img/structure/B437979.png)

![4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid](/img/structure/B437994.png)

![ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate](/img/structure/B438003.png)

![N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B438014.png)